
4-Hydroxyphenyl Maraviroc-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Maraviroc is an antiretroviral drug used to treat HIV infection by blocking the CCR5 receptor on immune cells. The compound you mentioned, this compound, is likely a labeled or deuterated form of Maraviroc, which can be used for research purposes.
4-Hydroxyphenyl Maraviroc-d6: is a chemical compound used in proteomics research.
Vorbereitungsmethoden
- Unfortunately, specific synthetic routes and reaction conditions for 4-Hydroxyphenyl Maraviroc-d6 are not readily available in the search results.
- For industrial production methods, further research would be needed beyond what’s currently available.
Analyse Chemischer Reaktionen
- Without specific information on this compound, I cannot provide details about its reactions, reagents, or major products formed.
- as a phenolic compound, it may undergo reactions such as oxidation (e.g., with strong oxidizing agents), reduction (e.g., with metal hydrides), and substitution (e.g., halogenation).
Wissenschaftliche Forschungsanwendungen
- Research applications for 4-Hydroxyphenyl Maraviroc-d6 would likely align with those of Maraviroc itself.
- These applications include:
Medicine: Maraviroc is an antiretroviral drug used to treat HIV infection by blocking the CCR5 receptor on immune cells.
Chemistry: Researchers may use it as a reference standard or in studies related to drug metabolism.
Biology: Investigating its effects on immune cells and viral entry pathways.
Industry: Notably, Maraviroc has applications in pharmaceuticals.
Wirkmechanismus
- The mechanism of action for Maraviroc involves blocking the CCR5 receptor on immune cells (specifically T cells). By doing so, it prevents HIV from entering these cells and inhibits viral replication.
- The CCR5 receptor is essential for HIV entry into host cells, making it a valuable target for antiretroviral therapy.
Vergleich Mit ähnlichen Verbindungen
- Unfortunately, I couldn’t find specific information on similar compounds related to 4-Hydroxyphenyl Maraviroc-d6 in the search results.
Eigenschaften
CAS-Nummer |
1217513-42-2 |
|---|---|
Molekularformel |
C29H41F2N5O2 |
Molekulargewicht |
535.713 |
IUPAC-Name |
4,4-difluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-(4-hydroxyphenyl)propyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C29H41F2N5O2/c1-18(2)27-34-33-19(3)36(27)24-16-22-6-7-23(17-24)35(22)15-12-26(20-4-8-25(37)9-5-20)32-28(38)21-10-13-29(30,31)14-11-21/h4-5,8-9,18,21-24,26,37H,6-7,10-17H2,1-3H3,(H,32,38)/t22?,23?,24?,26-/m0/s1/i1D3,2D3 |
InChI-Schlüssel |
FWOMXCBURQJRQH-HSGIMECWSA-N |
SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=C(C=C4)O)NC(=O)C5CCC(CC5)(F)F)C(C)C |
Synonyme |
4,4-Difluoro-N-[(1S)-1-(4-hydroxyphenyl)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl-d6)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]propyl]_x000B_-cyclohexanecarboxamide; UK 437719-d6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


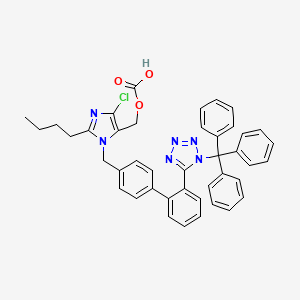
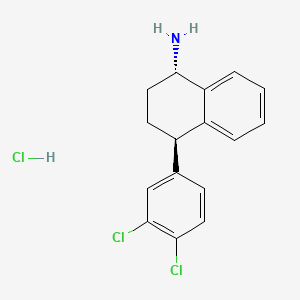
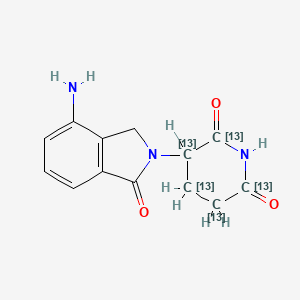
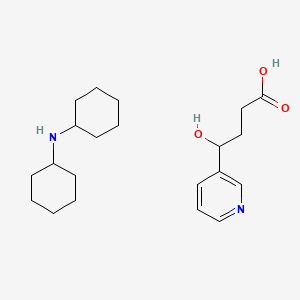
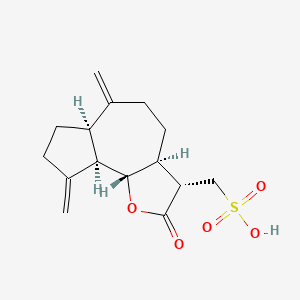
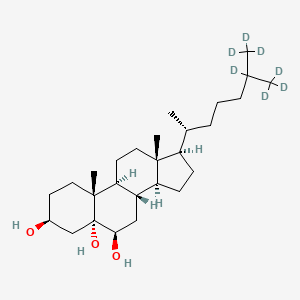
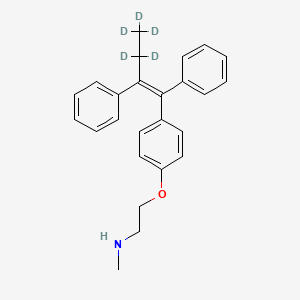
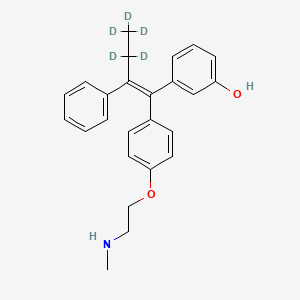
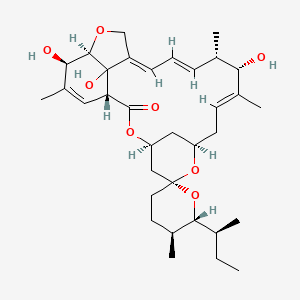
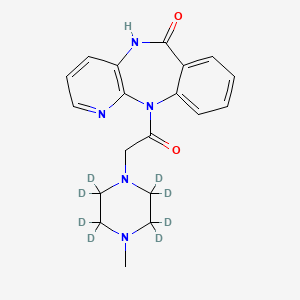
![1H-Benzo[d]imidazole-5,6-diamine dihydrochloride](/img/structure/B563622.png)
![9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one](/img/structure/B563623.png)
